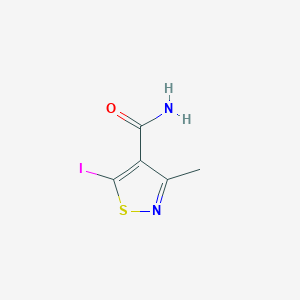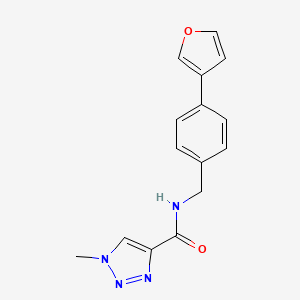![molecular formula C19H20ClNO3 B2768741 [2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,5-dimethylbenzoate CAS No. 1003087-82-8](/img/structure/B2768741.png)
[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,5-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)ethylamine is an organic compound with the linear formula ClC6H4CH2CH2NH2 . It is used as a reactant in the preparation of various chemical compounds .
Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenyl)ethylamine is represented by the SMILES string NCCc1ccc(Cl)cc1 . The InChI key is SRXFXCKTIGELTI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(4-Chlorophenyl)ethylamine is a liquid at room temperature with a refractive index of 1.548 . It has a boiling point of 60-65 °C/0.1 mmHg and a density of 1.112 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound “[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,5-dimethylbenzoate” is of interest in the field of organic chemistry, particularly in the synthesis of new potentially hemilabile ligands and their properties. For instance, the synthesis of new ligands involving reactions with related compounds demonstrates the application of such chemicals in developing compounds with potential bonding properties towards certain metals, which could be critical in catalysis or material science research (Esquius et al., 2002).
Spectroscopic Characterization and Computational Analysis
The structural and spectroscopic characterization of related compounds, including DFT and TD-DFT/PCM calculations, provides insights into the molecular structure, electronic interactions, and the potential biological and corrosion inhibition properties of such compounds. This kind of research is pivotal for understanding the fundamental properties of new materials and their applications in various fields, including medicinal chemistry and materials science (Wazzan et al., 2016).
Anticancer and Antimicrobial Potential
Research into the cytotoxic activity of carboxamide derivatives of related compounds demonstrates the potential for these substances in developing new anticancer agents. The investigation of such derivatives against various cancer cell lines, and their subsequent in vivo testing, underscores the importance of these compounds in medicinal chemistry and drug development (Deady et al., 2003).
Antipsychotic Potential
The exploration of novel potential antipsychotic agents involving related compounds signifies the broad range of applications in the pharmaceutical industry. The synthesis and pharmacological evaluation of such compounds, especially their unique profiles in behavioral tests without interacting with dopamine receptors, showcase the innovative approaches to drug discovery in treating psychiatric disorders (Wise et al., 1987).
Molecular Structure and Electronic Properties Analysis
The molecular structure, FT-IR, first-order hyperpolarizability, and NBO analysis of related compounds, as investigated through HF and density functional methods, illustrate the in-depth analytical approaches used in understanding the electronic properties and stability of such molecules. These studies are crucial for applications in molecular electronics, photonics, and as potential materials in various technological applications (Kumar et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 2,5-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-13-3-4-14(2)17(11-13)19(23)24-12-18(22)21-10-9-15-5-7-16(20)8-6-15/h3-8,11H,9-10,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAKCPFEVFPYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,5-dimethylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,6R,7S)-2-Oxabicyclo[4.1.0]heptan-7-yl]methanamine;hydrochloride](/img/structure/B2768659.png)
![4-(4-Benzylpiperidin-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2768660.png)
![N-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine](/img/structure/B2768662.png)
![4-(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-(3-methoxybenzyl)benzamide](/img/structure/B2768664.png)
![(2-(1H-pyrrol-1-yl)thiazol-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2768665.png)
![2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine](/img/structure/B2768666.png)


![N-(3,4-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2768672.png)
![ethyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2768674.png)
![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2768678.png)
![(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2768679.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2768681.png)